Anominine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

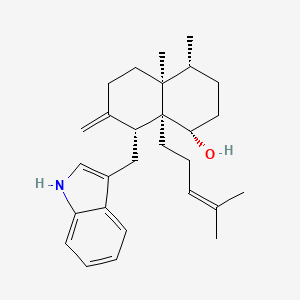

Anominine is an indole diterpenoid compound isolated from the sclerotia of the fungus Aspergillus nomius. It is structurally related to aflavinines and has been shown to possess significant biological activities, including antiviral, anticancer, and insecticidal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of anominine has been achieved through various synthetic routes. One notable method involves the Hajos-Parrish cyclization, which is a landmark in the asymmetric construction of polycarbocyclic natural products. This method uses a proline-mediated intramolecular aldol condensation to achieve high enantiomeric excess . Another method involves the use of an optimized catalyst for enantioselective Robinson annulation, followed by a series of chemoselective transformations .

Industrial Production Methods: Most of the synthetic routes are developed in academic settings and involve multiple steps with specific reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Anominine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions can be carried out using reagents like Eschenmoser salt for alkylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX yields an enone, while reduction with Pd/C results in the corresponding reduced product .

Applications De Recherche Scientifique

Total Synthesis of Anominine

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure. The first successful synthesis was reported in 2010, utilizing an organocatalytic method that allowed for efficient construction of the bicyclic core of the molecule. This synthesis involved several key steps, including:

- Asymmetric Synthesis : The use of organocatalysts facilitated the creation of Wieland-Miescher ketone building blocks.

- Selenoxide Rearrangement : An unusual [2,3]-sigmatropic rearrangement was employed to achieve stereochemical control.

- Indole Coupling : A zirconium chloride-catalyzed indole coupling was pivotal in constructing the indole framework necessary for this compound's structure .

Biological Activities

This compound exhibits a range of biological activities that underline its potential as a therapeutic agent:

- Antitumor Properties : Research indicates that this compound has cytotoxic effects against various cancer cell lines, including HepG2 cells with an IC50 value of 2.57 µM. This suggests its potential utility in cancer treatment strategies .

- Antibiotic Activity : In studies assessing antibiotic efficacy, this compound demonstrated notable activity against Bacillus subtilis, highlighting its relevance in antimicrobial research .

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for further exploration in medicinal chemistry:

- Precursor for Related Compounds : this compound is posited to be a precursor for other bioactive compounds such as tubingensins and aspernomine, which are also derived from Aspergillus species .

- Mechanistic Studies : Understanding the biosynthesis pathways involving this compound could lead to the development of novel therapeutic agents by modifying its structure to enhance efficacy and reduce toxicity .

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

Mécanisme D'action

The mechanism of action of anominine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and viruses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with the STAT3 signaling pathway, which is involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Aflavinines: These compounds are also isolated from Aspergillus species and share a similar indole diterpenoid structure.

Uniqueness: this compound’s uniqueness lies in its specific structural features, such as the presence of a highly congested decalin ring system with multiple stereocenters. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for synthetic and biological studies .

Activité Biologique

Anominine is a naturally occurring compound classified as an indole diterpenoid, primarily derived from fungal sources. Its unique structure and biological properties have garnered significant interest in the fields of organic chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

This compound's structure is characterized by a complex arrangement of carbon rings and functional groups, which contribute to its biological activity. The total synthesis of this compound has been achieved through various methodologies, showcasing its intricate chemical architecture.

- Synthesis Approaches :

- A notable synthetic route involves the use of proline/BINOL derivatives for asymmetric Robinson annulation, leading to high yields and enantiomeric excess .

- Another approach employs a tandem intramolecular Diels-Alder reaction under Lewis acid conditions to construct the core structure efficiently .

| Synthesis Method | Description | Yield |

|---|---|---|

| Proline/BINOL Derivative | Asymmetric Robinson annulation | High |

| Lewis Acid Tandem Diels-Alder | Cyclo-addition with alkynone | Moderate |

Biological Activities

This compound exhibits a range of biological activities, making it a subject of extensive research. Key findings related to its biological properties include:

- Antiviral Activity : this compound has shown promising antiviral effects against various viral strains, indicating its potential as a therapeutic agent in virology .

- Anticancer Properties : Studies have demonstrated that this compound possesses anticancer activity, particularly against certain types of cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Insecticidal Effects : The compound has also been noted for its insecticidal properties, suggesting potential applications in agricultural pest control .

Case Studies

- Antiviral Research :

- Anticancer Studies :

- Insecticidal Applications :

Propriétés

Formule moléculaire |

C28H39NO |

|---|---|

Poids moléculaire |

405.6 g/mol |

Nom IUPAC |

(1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m1/s1 |

Clé InChI |

BSSPRCKKWJRAJZ-LSKARBNJSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@H]([C@@]2([C@]1(CCC(=C)[C@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |

SMILES canonique |

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |

Synonymes |

nominine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.